Cas no 35368-57-1 (2-(4-methylphenoxy)acetamide)

2-(4-Methylphenoxy)acetamide is a synthetic organic compound characterized by the presence of a phenoxyacetamide moiety with a methyl substituent at the para position of the aromatic ring. This structure imparts specific reactivity and functional properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its well-defined molecular framework allows for precise modifications, facilitating the development of derivatives with tailored biological or chemical activity. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its compatibility with various reaction conditions further enhances its utility in multi-step synthetic pathways. Analytical methods for purity assessment are well-established, supporting consistent quality control in industrial applications.
2-(4-methylphenoxy)acetamide structure
2-(4-methylphenoxy)acetamide structure
Product Name:2-(4-methylphenoxy)acetamide
CAS No:35368-57-1
MF:C9H11NO2
MW:165.189142465591
CID:920263
PubChem ID:302743
Update Time:2025-10-29

2-(4-methylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylphenoxy)acetamide
    • 2-p-Tolyloxy-acetamide
    • C-p-Tolyloxy-acetamid
    • p-Kresoxy-acetamid
    • p-Kresoxyessigsaeure-amid
    • p-tolyloxy-acetic acid amide
    • p-Tolyloxy-essigsaeure-amid
    • DTXSID60307229
    • Z19732046
    • STK083257
    • 35368-57-1
    • AKOS000299327
    • NSC-190459
    • Acetamide, 2-(4-methylphenoxy)-
    • NSC190459
    • JFJODJVMRSQHPG-UHFFFAOYSA-N
    • SCHEMBL171832
    • Inchi: 1S/C9H11NO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
    • InChI Key: JFJODJVMRSQHPG-UHFFFAOYSA-N
    • SMILES: O(CC(N)=O)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 1.55940

2-(4-methylphenoxy)acetamide Pricemore >>

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